molecular formula C29H31N3O3S B2987747 3-(3,5-dimethylphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115507-59-9

3-(3,5-dimethylphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2987747
CAS No.: 1115507-59-9
M. Wt: 501.65
InChI Key: AIMOGWXFNSXQEP-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

    Substitution: Various substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.

Scientific Research Applications

3-(3,5-dimethylphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its therapeutic potential, particularly in oncology or infectious diseases.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Other compounds in the quinazoline family, such as gefitinib and erlotinib, which are used as cancer therapeutics.

    Sulfanyl-Containing Compounds: Compounds with similar sulfanyl groups, which may have comparable chemical reactivity.

Uniqueness

The uniqueness of 3-(3,5-dimethylphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3S/c1-18(2)16-30-27(33)22-9-10-25-26(15-22)31-29(36-17-21-7-6-8-24(14-21)35-5)32(28(25)34)23-12-19(3)11-20(4)13-23/h6-15,18H,16-17H2,1-5H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMOGWXFNSXQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N=C2SCC4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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